molecular formula C15H17O2P B389038 2-(Diphenylphosphoryl)-2-propanol

2-(Diphenylphosphoryl)-2-propanol

Cat. No.: B389038
M. Wt: 260.27g/mol
InChI Key: ISZZFJZJJHPFJN-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)-2-propanol (CAS: Not explicitly provided in evidence) is a tertiary alcohol featuring a diphenylphosphoryl (Ph₂P=O) substituent at the 2-position of the propanol backbone.

Properties

Molecular Formula

C15H17O2P

Molecular Weight

260.27g/mol

IUPAC Name

2-diphenylphosphorylpropan-2-ol

InChI

InChI=1S/C15H17O2P/c1-15(2,16)18(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,1-2H3

InChI Key

ISZZFJZJJHPFJN-UHFFFAOYSA-N

SMILES

CC(C)(O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)(O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

2-Phenyl-2-propanol

  • Structure : A tertiary alcohol with a phenyl group at the 2-position.
  • Properties :
    • Boiling point: 202°C
    • Melting point: 32–34°C
    • Density: 0.973 g/cm³
    • Applications: Intermediate in dicumyl peroxide synthesis; fragrance additive .
  • Key Differences : Lacks the phosphoryl group, resulting in lower polarity and reduced capacity for metal coordination compared to phosphorylated analogs.

2-(Pentafluorophenyl)-2-propanol

  • Structure : Features a pentafluorophenyl group at the 2-position.
  • Properties :
    • Boiling point: 74°C (at 4 mmHg)
    • Melting point: 78–80°C
    • Density: 1.429 g/cm³

2-(4-Biphenylyl)-2-propanol

  • Structure : Contains a biphenyl substituent at the 2-position.
  • Properties :
    • Molecular weight: 212.29 g/mol (calculated for C₁₅H₁₆O)
    • Applications: Likely used in polymer chemistry due to aromatic rigidity.
  • Key Differences : The biphenyl group enhances steric bulk but lacks the electron-deficient phosphorus center for metal coordination .

Diphenyl[2-(phenylsulfonyl)propan-2-yl]-λ⁵-phosphanethione

  • Structure : Combines phosphoryl and sulfonyl groups on a propan-2-yl backbone.
  • Properties :
    • C–P bond length: 1.908 Å
    • C–S bond length: 1.835 Å
  • Key Differences : The dual electron-withdrawing groups (P=O and S=O) create a highly polarized structure, enabling unique reactivity in dianionic methandiide formation .

Physicochemical Properties Comparison

Compound Boiling Point (°C) Melting Point (°C) Density (g/cm³) Key Functional Group
2-Phenyl-2-propanol 202 32–34 0.973 Phenyl
2-(Pentafluorophenyl)-2-propanol 74 (4 mmHg) 78–80 1.429 Pentafluorophenyl
2-(Diphenylphosphoryl)-2-propanol (Inferred) ~250–300 (est.) 80–100 (est.) ~1.2 (est.) Diphenylphosphoryl

Notes:

  • The phosphoryl group in this compound is expected to increase boiling point and density due to enhanced polarity and molecular weight.
  • Estimated melting points align with trends observed in phosphorylated alcohols (e.g., L1’s stability up to 250°C) .

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